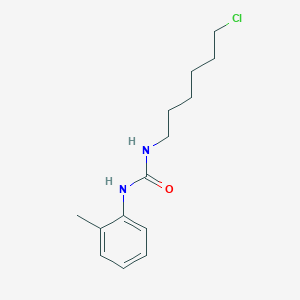

1-(6-Chlorohexyl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Urea compounds are a class of organic compounds that contain a carbonyl group flanked by two amine groups. They are widely used in the pharmaceutical industry and in various chemical reactions due to their unique properties .

Synthesis Analysis

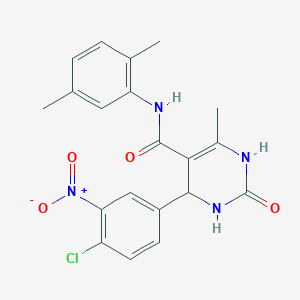

The synthesis of urea compounds typically involves the reaction of an isocyanate with an amine. This reaction produces a urea compound and releases a molecule of water .Molecular Structure Analysis

The molecular structure of urea compounds consists of a carbonyl group (C=O) flanked by two amine groups (-NH2). This structure allows for a variety of chemical reactions and interactions .Chemical Reactions Analysis

Urea compounds can participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, allowing them to react with a wide range of other compounds .Scientific Research Applications

Biosensors and Biotechnology Recent advances in biosensors have focused on detecting and quantifying urea concentrations due to its ubiquitous presence and significance in various fields such as fishery, dairy, food preservation, and agriculture. Urea biosensors utilize enzymes like urease as bioreceptor elements, with recent decades seeing an emphasis on materials for enzyme immobilization including nanoparticles and conducting polymers to enhance sensor performance (Botewad et al., 2021).

Drug Design and Medical Applications Ureas play a crucial role in drug design due to their unique hydrogen-binding capabilities, making them an integral part of small molecules that exhibit a wide range of bioactivities. This includes modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, highlighting the importance of urea moiety in medicinal chemistry (Jagtap et al., 2017).

Agricultural and Environmental Implications Urea-based compounds, including 1-(6-Chlorohexyl)-3-(2-methylphenyl)urea, have significant applications in agriculture and environmental management. For instance, urease inhibitors are explored for their potential to reduce ammonia volatilization from urea-based fertilizers, improving nitrogen use efficiency and reducing environmental pollution. This includes strategies for enhanced fertilizer formulations to mitigate adverse effects on seed germination and plant growth (Bremner, 1995).

Energy Storage and Electrochemical Applications The exploration of urea for energy storage and as a hydrogen carrier presents an innovative approach to sustainable energy solutions. Urea's role as a potential hydrogen carrier for fuel cells has been discussed, emphasizing its non-toxic, stable properties that facilitate easy transport and storage. This positions urea as a promising candidate for addressing long-term sustainable hydrogen supply challenges (Rollinson et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(6-chlorohexyl)-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O/c1-12-8-4-5-9-13(12)17-14(18)16-11-7-3-2-6-10-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYCNWDPNSFEMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCCCCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride](/img/structure/B2731427.png)

![1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2731429.png)

![2-({[4-(3,4-Dimethoxyphenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2731431.png)

![{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride](/img/structure/B2731432.png)

![(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2731435.png)

![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)

![N-benzyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2731443.png)

![N-(3-acetamidophenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2731446.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2731447.png)